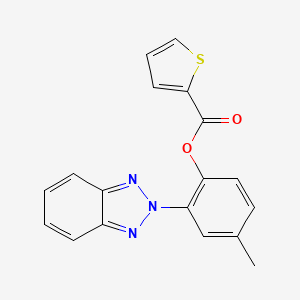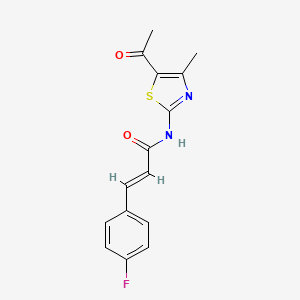![molecular formula C27H24N2O3 B10892680 9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10892680.png)
9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE typically involves multicomponent condensation reactions. One common method includes the condensation of aromatic aldehydes with naphthalen-2-ol and 5,5-dimethylcyclohexane-1,3-dione in the presence of a solid acid catalyst such as Fe3O4/SiO2/PPA nanoparticles . This method is advantageous due to its high yield and environmentally friendly nature.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with specific molecular targets and pathways. In optoelectronic applications, its luminescent properties are attributed to the electronic transitions within the molecule, which are influenced by its rigid planar structure and the presence of electron-donating and electron-withdrawing groups . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular DNA, leading to its antimicrobial or anticancer effects.
類似化合物との比較
Similar compounds include other benzo[a]acridinone derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): Known for its use in OLEDs as a deep-blue emitting material.
12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA): Another derivative used in the design of deep-blue narrow-band emission emitters.
The uniqueness of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE lies in its specific structural modifications, which enhance its luminescent properties and potential biological activities compared to other similar compounds.
特性
分子式 |
C27H24N2O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C27H24N2O3/c1-27(2)15-22-26(24(30)16-27)20(13-11-18-8-4-6-10-23(18)29(31)32)25-19-9-5-3-7-17(19)12-14-21(25)28-22/h3-14,20,28H,15-16H2,1-2H3/b13-11+ |
InChIキー |
YVVAJUYYKCXBNR-ACCUITESSA-N |
異性体SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)/C=C/C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C=CC5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10892613.png)
![2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892617.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B10892622.png)
![N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B10892639.png)
![2-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B10892647.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B10892657.png)

![propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892667.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892669.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B10892683.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10892700.png)
